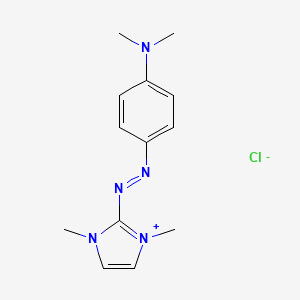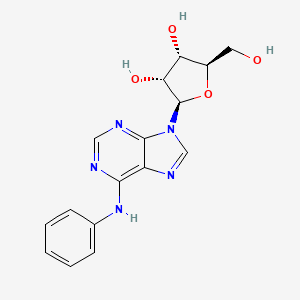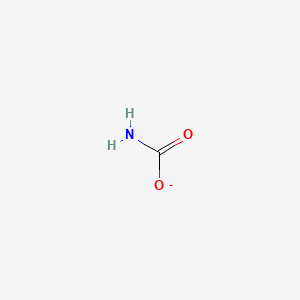
碳酸酯
概述
描述
Carbamate is an amino-acid anion. It is a conjugate base of a carbamic acid.
科学研究应用
药物设计和药物化学中的碳酸酯
碳酸酯在药物设计中至关重要,对药物与其靶标之间的相互作用起着重要作用。它们在许多已批准的药物和前药中的存在导致了在药物化学中的增加使用。碳酸酯被专门设计用于通过其碳酸酯基团与药物靶标相互作用,突显了它们在这一领域的重要性 (Ghosh & Brindisi, 2015)。
碳酸酯杀虫剂和农业应用
碳酸酯,尤其是丙氧醇,被广泛用于农业和公共卫生项目中。它们作为强效杀虫剂,其毒理效应成为科学研究的课题。对像丙氧醇这样的碳酸酯杀虫剂的研究涉及了了解它们在不同剂量水平下对生物体的影响,这对预防不良健康影响至关重要 (Liang, Wang, Long, & Wu, 2012)。
环境降解和生物降解中的碳酸酯
碳酸酯的广泛使用引起了环境担忧,因为它们具有毒性。微生物技术为受污染环境中碳酸酯降解提供了潜在的生态友好解决方案。研究重点放在能够降解碳酸酯的微生物的代谢活动上,提供了对微生物菌株、代谢途径、分子机制和降解的遗传基础的见解 (Mishra, Pang, Zhang, Lin, Bhatt, & Chen, 2021)。
碳酸酯对男性生殖系统的影响
研究表明,作为乙酰胆碱酯酶抑制剂的碳酸酯可能对男性生育能力产生不良影响并导致生殖功能障碍。这些研究突出了碳酸酯在破坏男性内分泌系统以及对类固醇激素合成和精子生成的影响中的作用 (Moreira, Silva, Carrageta, Alves, Seco-Rovira, Oliveira, & Pereira, 2022)。
属性
CAS 编号 |
302-11-4 |
|---|---|
产品名称 |
Carbamate |
分子式 |
CH2NO2- |
分子量 |
60.032 g/mol |
IUPAC 名称 |
carbamate |
InChI |
InChI=1S/CH3NO2/c2-1(3)4/h2H2,(H,3,4)/p-1 |
InChI 键 |
KXDHJXZQYSOELW-UHFFFAOYSA-M |
SMILES |
C(=O)(N)[O-] |
规范 SMILES |
C(=O)(N)[O-] |
其他 CAS 编号 |
302-11-4 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

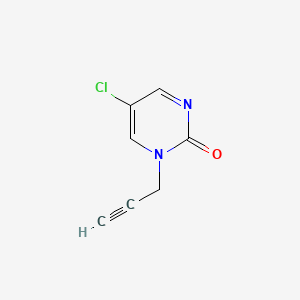
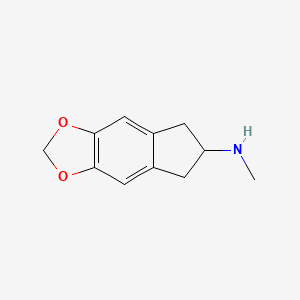
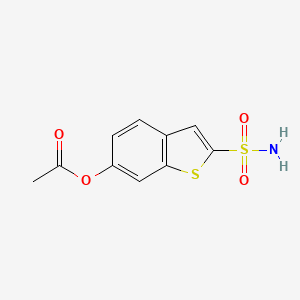
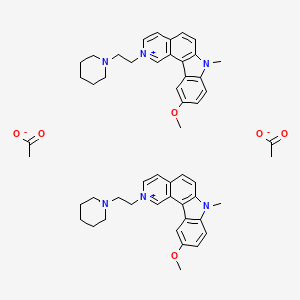
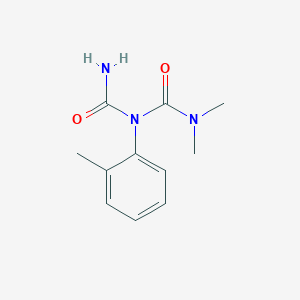
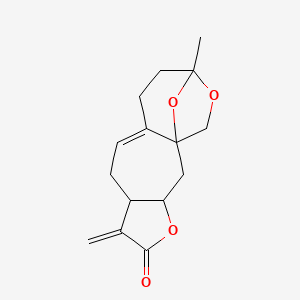
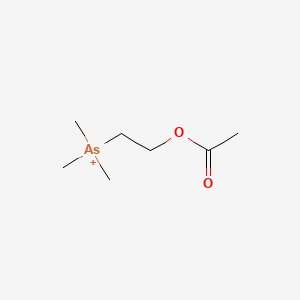
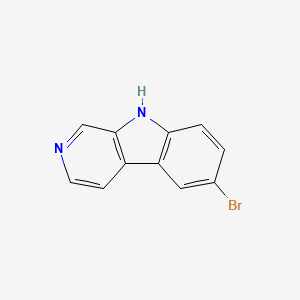
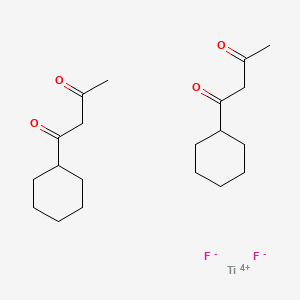
![(1S,2S,4S,8S,9S,11S,12S,13R)-8-(2-chloroacetyl)-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B1206979.png)
